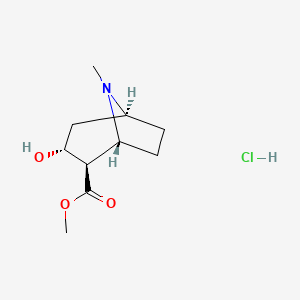
Alloecgonine Methyl Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alloecgonine Methyl Ester Hydrochloride is a chemical compound with the molecular formula C10H18ClNO3 and a molecular weight of 235.71 g/mol . It is a derivative of ecgonine, a tropane alkaloid found in coca leaves . This compound is often used in scientific research due to its structural similarity to cocaine and its metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alloecgonine Methyl Ester Hydrochloride can be synthesized through the esterification of alloecgonine with methanol in the presence of hydrochloric acid . The reaction typically involves the use of trimethylchlorosilane as a catalyst, which facilitates the esterification process under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alloecgonine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Acid-catalyzed hydrolysis of the ester group to form alloecgonine and methanol.
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group.
Reduction: Reduction of the ester group to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sulfuric acid as catalysts.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.
Major Products Formed
Hydrolysis: Alloecgonine and methanol.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Alloecgonine Methyl Ester Hydrochloride is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of other tropane alkaloids.
Biology: Studying the metabolism of cocaine and its derivatives.
Medicine: Investigating potential therapeutic applications and toxicology studies.
Industry: Used in the production of reference materials and standards for analytical testing.
Mecanismo De Acción
The mechanism of action of Alloecgonine Methyl Ester Hydrochloride involves its interaction with the central nervous system. It acts as a local anesthetic by inhibiting the excitation of nerve endings and blocking conduction in peripheral nerves . This is achieved through the inhibition of sodium channels, preventing the propagation of action potentials .
Comparación Con Compuestos Similares
Alloecgonine Methyl Ester Hydrochloride is structurally similar to other tropane alkaloids such as:
Ecgonine Methyl Ester: A metabolite of cocaine with similar pharmacological properties.
Benzoylecgonine: Another metabolite of cocaine, commonly used as a marker in drug testing.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which influences its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H18ClNO3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
methyl (1R,2R,3R,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2;/h6-9,12H,3-5H2,1-2H3;1H/t6-,7+,8+,9+;/m0./s1 |
Clave InChI |
RLLMNWXOZDXKCQ-WWTDWBKBSA-N |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)O)C(=O)OC.Cl |
SMILES canónico |
CN1C2CCC1C(C(C2)O)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















